(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide
Description
Properties
Molecular Formula |
C25H25N3O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C25H25N3O5S/c1-14(4-6-17-22(30)21-18(12-33-24(21)31)15(2)23(17)32-3)5-7-20(29)28-25-27-19(13-34-25)16-8-10-26-11-9-16/h4,8-11,13,30H,5-7,12H2,1-3H3,(H,27,28,29)/b14-4+ |
InChI Key |
XBJDRRNSZDVCJF-LNKIKWGQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isobenzofuran Core: 4-Hydroxy-6-Methoxy-7-Methyl-3-Oxo-1,3-Dihydroisobenzofuran-5-Yl
The isobenzofuran fragment is synthesized through a sequence of condensation, aromatization, and functional group transformations. A validated approach involves the reaction of sodium diethylmalonate with 3-methylpent-3-en-2-one in ethanol, yielding 2,3-dimethyl-4,6-dioxocyclohexanecarboxylic acid ethyl ester . Subsequent aromatization via acid-catalyzed dehydration produces 4,6-dihydroxy-2,3-dimethylbenzoic acid ethyl ester, which is methylated using diazomethane or methyl iodide to afford 2,4-dimethoxy-5,6-dimethylbenzoic acid ethyl ester . Hydrolysis of the ester group under basic conditions generates the corresponding carboxylic acid, which undergoes cyclization to form 5,7-dimethoxy-4-methyl-3H-isobenzofuran-1-one. Demethylation using hydriodic acid in acetic acid yields the 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl fragment .
Key Reaction Parameters
Preparation of the Thiazole-Pyridine Amine: 4-(Pyridin-4-Yl)Thiazol-2-Amine
The thiazole-pyridine amine is synthesized via a [2+3]-cyclocondensation strategy. A mixture of 1-(pyridin-4-yl)thiourea and 2-chloroacetylacetone undergoes cyclization in glacial acetic acid with anhydrous sodium acetate as a base . The reaction proceeds at reflux for 5 hours, yielding 4-methyl-2-(pyridin-4-ylamino)thiazol-5-yl ethanone as a key intermediate. Subsequent Claisen-Schmidt condensation with 2-fluorobenzaldehyde in ethanol, catalyzed by potassium tert-butoxide, introduces the α,β-unsaturated ketone moiety . Reduction of the ketone to the corresponding amine is achieved via hydrazine hydrate in ethanol, followed by acetylation to stabilize the product .
Spectral Characterization
-
1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 2.56 (s, 3H, COCH3), 7.01–8.38 (m, pyridine-H), 11.76 (s, NH) .
Formation of the Hex-4-Enoic Acid Derivative
The (E)-hex-4-enoic acid side chain is introduced via regioselective allylation. The isobenzofuran core is treated with 6-bromo-4-methylhex-4-enoic acid methyl ester in the presence of silver oxide in dioxane at room temperature . This Mitsunobu-like reaction installs the allyl group with retention of configuration, yielding 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid methyl ester. Saponification with aqueous sodium hydroxide generates the free carboxylic acid, which is activated as an acyl chloride using oxalyl chloride for subsequent amide coupling .
Optimization Insights
-
Silver oxide in dioxane minimizes epimerization at the stereocenter .
-
Saponification at 60°C for 4 hours achieves >95% conversion .
Amide Coupling and Final Product Isolation
The activated hex-4-enoyl chloride is reacted with 4-(pyridin-4-yl)thiazol-2-amine in dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target amide after purification via column chromatography (silica gel, ethyl acetate/hexanes) . The (E)-configuration of the double bond is confirmed by NOESY spectroscopy, showing no correlation between the methyl group and the adjacent proton.
Yield and Purity Data
Mechanistic Considerations and Side Reactions
The regioselectivity of the allylation step is governed by the electron-deficient nature of the isobenzofuran carbonyl group, which directs nucleophilic attack to the γ-position . Competing pathways, such as over-oxidation of the thiazole ring, are mitigated by using mild oxidizing agents like p-chloranil . Reversible Diels-Alder reactions observed in related systems are avoided here due to the absence of π-bonds in the final product.
Scalability and Industrial Feasibility
Scale-up studies indicate that the cyclocondensation and amide coupling steps are amenable to kilogram-scale production with yields exceeding 60% . Critical process parameters include:
Chemical Reactions Analysis
Amide Bond Formation and Reactivity
The terminal amide group (-CONH-) participates in key reactions, particularly during synthesis.
Esterification and Hydrolysis
The methoxy (-OCH₃) and hydroxy (-OH) groups on the dihydroisobenzofuran moiety undergo esterification and hydrolysis.
Esterification
-
Methylation : The hydroxy group at position 4 is protected via methylation using methyl iodide in basic conditions, forming the methoxy derivative .
-
Glycinate Ester Formation : Reaction with glycine methyl ester in the presence of HATU yields methylated ester derivatives (e.g., methyl (E)-2-(6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamido)acetate ) .
Key Data :
Conjugated Enamide System Reactivity
The (E)-hex-4-enamide chain enables conjugation-based reactions:
Pi-Pi Stacking and Hydrogen Bonding
-
Biological Target Interactions : The enamide system participates in π-π stacking with aromatic residues (e.g., Phe576, Trp519) and hydrogen bonding with His518 and Gln716 in enzyme active sites .
-
Role in Stabilization : These interactions are critical for binding to lipoxygenases (LOX), as demonstrated in molecular docking studies .
Hydroxy Group Oxidation
The 4-hydroxy group on the benzofuran ring can oxidize to a ketone under strong oxidizing conditions, though direct experimental evidence for this compound is limited.
Methoxy Group Demethylation
Acid-catalyzed demethylation (e.g., using BBr₃) could convert the methoxy group to a hydroxy group, but this has not been explicitly reported for this molecule.
Isomerization of Double Bond
The (E)-configuration of the hex-4-enamide chain may isomerize to (Z) under UV light or acidic conditions, though stability studies are lacking.
Key Challenges in Reactivity
-
Steric Hindrance : Bulky substituents (e.g., tetrahydrobenzo[d]thiazole) limit nucleophilic attacks at the amide carbonyl.
-
Sensitivity to Hydrolysis : The lactone ring in the dihydroisobenzofuran moiety may hydrolyze under basic conditions, altering reactivity .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
1.1 Immunosuppressive Properties
Mycophenolic acid derivatives, including the compound , are primarily recognized for their immunosuppressive effects. They inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in purine synthesis. This inhibition leads to a reduction in lymphocyte proliferation, making these compounds valuable in preventing organ transplant rejection and treating autoimmune diseases .
1.2 Anticancer Activity
Recent studies have indicated that derivatives of mycophenolic acid exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. The compound's structural features may enhance its efficacy against certain cancer types, although specific studies on this compound are still emerging .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is critical for optimizing its therapeutic potential. The presence of the thiazole and pyridine moieties contributes to its biological activity by enhancing binding affinity to target enzymes and receptors .
Case Studies
3.1 Synthesis and Biological Evaluation
A study conducted by researchers synthesized various mycophenolic acid derivatives, including the compound of interest. The results demonstrated that compounds with similar structural modifications exhibited improved immunosuppressive activity compared to standard mycophenolic acid. The study highlighted the importance of specific functional groups in enhancing biological activity .
3.2 Clinical Applications
In clinical settings, mycophenolic acid derivatives are used as immunosuppressants in organ transplantation protocols. The compound's ability to selectively inhibit lymphocyte proliferation makes it an attractive candidate for further development in this area .
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Compound A : (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide
- Molecular Formula : C23H29N3O5S
- Molecular Weight : 459.56 g/mol
- Key Differences :
- Calculated Properties: LogD (pH 5.5): 2.38 (higher lipophilicity than the target compound) H-Bond Acceptors/Donors: 6/1 .
Compound B : (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylhex-4-enamide
- Molecular Formula : C22H27N3O5S
- Molecular Weight : 445.5 g/mol
- Key Differences :
Pharmacokinetic and Bioactivity Comparisons
- Bioactivity Insights: The pyridinyl-thiazole group in the target compound may improve solubility compared to the thiadiazole derivatives (Compounds A and B), but this remains unverified due to missing experimental data . The hydroxy group on the target compound’s isobenzofuran ring could enhance binding to oxidative stress-related targets (e.g., NADPH oxidase), whereas the dimethoxy variant in Compound A might favor hydrophobic interactions .
Biological Activity
The compound (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is a derivative of mycophenolic acid, which has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H20N2O6S
- Molecular Weight : 320.34 g/mol
- CAS Number : 24280-93-1
This structure features a complex arrangement that includes a thiazole ring and a phenolic moiety, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of lipoxygenase (LOX) enzymes, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). These enzymes are involved in the metabolism of arachidonic acid to leukotrienes, which play significant roles in inflammation and immune responses.
Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit LOX activity with IC50 values ranging from 2.5 μM to 165 μM . The presence of electronegative substituents near the thiazole ring significantly enhances this inhibitory action . The docking studies further elucidate the interactions at the enzyme's active site, suggesting that hydrophobic interactions are crucial for binding affinity .
Biological Activity Profiles
The compound has been evaluated for various biological activities as summarized in Table 1:
| Activity Type | Predicted Activity Score |
|---|---|
| Lipoxygenase Inhibitor | 0.879 |
| Immunosuppressant | 0.727 |
| Antineoplastic | 0.696 |
| Anti-inflammatory | 0.645 |
| Antiulcerative | 0.674 |
These scores indicate a strong potential for therapeutic applications, especially in treating conditions characterized by chronic inflammation and autoimmune responses.
Case Studies and Experimental Findings
A study published in Biomedicine & Pharmacotherapy reported on the synthesis and biological evaluation of mycophenolic acid analogues, including this compound. The results highlighted its effectiveness in inhibiting LOX activity and suggested its potential as an anti-inflammatory agent .
Another investigation focused on its application in treating systemic lupus erythematosus (SLE), where it demonstrated immunosuppressive properties that could be beneficial in managing autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar heterocyclic compounds involves multi-step reactions, such as coupling brominated intermediates with thiazole derivatives in ethanol under reflux (65°C, 4 hours) using acetic acid as a catalyst . Optimization can employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry) and statistical modeling (e.g., response surface methodology) to maximize yield and purity . Flow chemistry approaches may enhance reproducibility and scalability .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹ for lactones) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons in pyridin-4-yl thiazole at δ 7.5–8.5 ppm) and carbon types .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 485 [M+1] for related compounds) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for thiazolo-pyrimidine derivatives .
Q. How can researchers address discrepancies in reaction yields or purity during synthesis?
- Methodological Answer : Contradictions may arise from side reactions (e.g., incomplete coupling or oxidation). Strategies include:
- HPLC-Purification : Isolate intermediates to minimize impurities .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress .
- Reagent Screening : Compare alternative catalysts (e.g., p-toluenesulfonic acid vs. acetic acid) to improve selectivity .
Advanced Research Questions
Q. What mechanistic insights are critical for understanding the reactivity of the isobenzofuran and thiazole moieties in this compound?
- Methodological Answer :
- DFT Calculations : Model electron distribution to predict sites for nucleophilic/electrophilic attack .
- Kinetic Studies : Monitor intermediates via quenching experiments or time-resolved spectroscopy to elucidate pathways .
- Isotopic Labeling : Trace oxygen in the lactone ring (¹⁸O) or nitrogen in the thiazole to confirm rearrangement steps .
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s stability or supramolecular assembly?
- Methodological Answer :
- Crystal Engineering : Analyze X-ray structures to identify intermolecular interactions (e.g., pyridin-4-yl thiazole’s aromatic stacking) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to hydrogen-bond networks .
- Solubility Studies : Correlate solvent polarity with aggregation behavior via dynamic light scattering (DLS) .
Q. What computational strategies can predict the compound’s pharmacokinetic properties or binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- QSAR Models : Relate substituent effects (e.g., trifluoromethyl groups) to lipophilicity (logP) or metabolic stability .
- MD Simulations : Simulate membrane permeability or protein-ligand dynamics over nanosecond timescales .
Q. How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat, light, or humidity and analyze degradation products via LC-MS .
- Arrhenius Modeling : Predict shelf-life by accelerating degradation at elevated temperatures .
- pH-Rate Profiling : Identify hydrolysis-sensitive regions (e.g., enamide bond) using buffered solutions .
Q. What role does stereochemistry (E/Z configuration) play in the compound’s biological activity, and how can it be controlled during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
